Advanced Applications and Mechanistic Insights of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Organic Synthesis
Advanced Applications and Mechanistic Insights of 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene in Organic Synthesis
Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly specialized building blocks to construct complex, sterically demanding molecular architectures. 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene (CAS 42161-96-6) is a premier example of such a reagent. Functioning as the kinetic silyl enol ether of cyclopropyl methyl ketone, this compound merges the nucleophilic reactivity of an enol ether with the inherent ring strain of a cyclopropane moiety. This whitepaper provides an in-depth technical guide on its physicochemical profile, synthesis protocols, and core applications—specifically focusing on cyclopentanone annelation and Mukaiyama aldol reactions—tailored for drug development professionals and synthetic chemists.
Physicochemical Profiling and Structural Dynamics
1-Cyclopropyl-1-(trimethylsilyloxy)ethylene is a moisture-sensitive, flammable liquid. Its unique reactivity stems from the conjugation of the electron-rich double bond with the strained three-membered ring. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain, which can be strategically released under thermal or Lewis acidic conditions to drive complex cascade reactions[1].
Table 1: Physicochemical Properties
| Parameter | Value / Description |
| CAS Number | 42161-96-6 |
| Molecular Formula | C8H16OSi |
| Molecular Weight | 156.30 g/mol |
| Boiling Point | 38–40 °C at 12 mmHg |
| Density | 0.845 g/mL at 25 °C |
| Refractive Index ( nD20 ) | 1.431 |
| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/N2) |
Synthesis and Preparation Protocols
The synthesis of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene relies on the kinetic enolization of cyclopropyl methyl ketone.
Causality of Reagent Selection: Lithium diisopropylamide (LDA) is strictly required at cryogenic temperatures (-78 °C) to ensure rapid, irreversible deprotonation of the less hindered methyl group. This prevents thermodynamic equilibration and self-aldol condensation. Trimethylsilyl chloride (TMSCl) is then introduced to trap the kinetic lithium enolate, forming the stable silyl enol ether.
Workflow for the kinetic enolization and silylation of cyclopropyl methyl ketone.
Standardized Synthesis Methodology (Self-Validating Workflow)
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Preparation of LDA: In a flame-dried Schlenk flask under Argon, add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
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Enolization: Add cyclopropyl methyl ketone (1.0 equiv) dropwise over 15 minutes. Validation Check: The solution should transition from clear to a pale, homogeneous yellow, indicating successful enolate formation without polymeric byproducts.
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Silylation: After 1 hour at -78 °C, add freshly distilled TMSCl (1.2 equiv) rapidly. Allow the reaction to warm to room temperature over 2 hours.
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Workup & Isolation: Quench with cold saturated NaHCO3. Extract with pentane (to avoid hydrolyzing the sensitive enol ether). Dry over Na2SO4, concentrate under reduced pressure, and purify via vacuum distillation (38–40 °C at 12 mmHg).
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Analytical Validation: Confirm product identity via 1 H NMR. The disappearance of the methyl ketone singlet (~2.2 ppm) and the appearance of two distinct vinylic doublets (~4.0–4.2 ppm) confirm the structural integrity.
Core Synthetic Applications
Pathway A: The Vinylcyclopropane-Cyclopentene Rearrangement (Monti Annelation)
A hallmark application of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene is its use as a C5 synthon. According to Monti et al., thermal activation of this silyl enol ether induces a highly efficient vinylcyclopropane rearrangement[2].
Mechanistic Causality: Heating the compound above 300 °C provides the activation energy necessary to homolytically cleave the strained cyclopropane C-C bond. The resulting diradical is stabilized by the adjacent silyloxy-vinyl system. Recombination of the diradical yields 1-(trimethylsilyloxy)cyclopentene, which upon mild acidic hydrolysis delivers a cyclopentanone derivative. This annelation strategy is invaluable for constructing the cyclopentane cores found in numerous terpenoid and steroid scaffolds.
Mechanism of the vinylcyclopropane-cyclopentene thermal rearrangement.
Pathway B: Mukaiyama Aldol and Reformatsky-Type Additions
The compound serves as a potent nucleophile in Mukaiyama aldol reactions. When activated by a Lewis acid (e.g., TiCl4 or BF3·OEt2), the electron-rich double bond attacks aldehydes or ketones. Because the cyclopropyl ring remains intact under these specific conditions, this pathway is heavily utilized in drug development to install cyclopropyl-bearing β -hydroxy ketone motifs. Similar reactivity paradigms have been documented in modified Reformatsky reactions for the synthesis of complex amino acids, such as 4-amino-3-hydroxy-6-methylheptanoic acid[3].
Experimental Workflows for Downstream Applications
Protocol: Monti Cyclopentanone Annelation
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Setup: Dissolve 1-cyclopropyl-1-(trimethylsilyloxy)ethylene in a high-boiling inert solvent (e.g., decalin) or utilize a continuous-flow gas-phase pyrolysis apparatus set to 320 °C.
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Execution: Pass the substrate through the heated zone (residence time ~10–15 seconds in flow).
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Hydrolysis: Collect the effluent in a receiving flask cooled to 0 °C containing 1M HCl in THF. Stir for 1 hour.
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Validation: Monitor the reaction via GC-MS. The complete disappearance of the parent mass ( m/z 156) and the emergence of the cyclopentanone mass ( m/z 84, post-desilylation) validates the successful ring expansion.
Protocol: Mukaiyama Aldol Addition
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Setup: In a flame-dried flask, dissolve the target aldehyde (1.0 equiv) in anhydrous CH2Cl2 and cool to -78 °C.
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Activation: Add TiCl4 (1.1 equiv) dropwise. Validation Check: A color change (typically to deep yellow/orange) indicates the formation of the Lewis acid-aldehyde complex.
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Coupling: Add 1-cyclopropyl-1-(trimethylsilyloxy)ethylene (1.2 equiv) dropwise. Stir at -78 °C for 2 hours.
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Quench & Isolation: Quench with saturated aqueous NH4Cl. Extract with CH2Cl2, dry over MgSO4, and purify via silica gel chromatography.
Quantitative Metrics and Application Comparison
To assist in synthetic route planning, the following table summarizes the expected performance metrics of 1-cyclopropyl-1-(trimethylsilyloxy)ethylene across its primary application pathways.
Table 2: Comparative Application Metrics
| Reaction Pathway | Catalyst / Activation | Typical Yield Range | Primary Synthetic Utility |
| Monti Annelation | Thermal (>300 °C) | 75% – 85% | C5 Ring Construction (Cyclopentanones) |
| Mukaiyama Aldol | TiCl4 or BF3·OEt2 | 80% – 95% | C-C Bond Formation ( β -hydroxy ketones) |
| Simmons-Smith | Zn/Cu, CH2I2 | 60% – 75% | Bicyclopropyl System Generation |
| Reformatsky-Type | Zn(0) / Lewis Acid | 65% – 80% | Complex Amino Acid Synthesis |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 552432, 1-Cyclopropyl-1-(trimethylsilyloxy)ethylene." PubChem, [Link]
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Monti, S. A., Cowherd, F. G., & McAninch, T. W. "Thermal rearrangement of trimethylsilyl enol ethers of cyclopropyl methyl ketones. Cyclopentanone annelation procedure." The Journal of Organic Chemistry, 1975, 40(7), 858-862. [Link]
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Olofson, R. A., et al. "Synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid by a modified Reformatsky reaction." The Journal of Organic Chemistry, 1978, 43(4), 754-755. [Link]
